4-Benzyl-3-(3-phenylbutyryl)oxazolidin-2-one
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Overview
Description
4-Benzyl-3-(3-phenylbutyryl)oxazolidin-2-one: is a chemical compound with the molecular formula C20H21NO3 and a molecular weight of 323.39 g/mol . This compound is used primarily in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-(3-phenylbutyryl)oxazolidin-2-one typically involves the reaction of benzylamine with 3-phenylbutyryl chloride in the presence of a base, followed by cyclization to form the oxazolidinone ring . The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or sodium hydroxide
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-(3-phenylbutyryl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium hydride or lithium diisopropylamide (LDA) as bases
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted oxazolidinones
Scientific Research Applications
4-Benzyl-3-(3-phenylbutyryl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-(3-phenylbutyryl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets are still under investigation, but it is believed to modulate biochemical pathways related to cell growth and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-3-(3-phenylpropionyl)oxazolidin-2-one
- 4-Benzyl-3-(3-phenylacetyl)oxazolidin-2-one
- 4-Benzyl-3-(3-phenylvaleryl)oxazolidin-2-one
Uniqueness
4-Benzyl-3-(3-phenylbutyryl)oxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzyl and phenylbutyryl groups provide steric and electronic effects that influence its interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
4-benzyl-3-(3-phenylbutanoyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-15(17-10-6-3-7-11-17)12-19(22)21-18(14-24-20(21)23)13-16-8-4-2-5-9-16/h2-11,15,18H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTZIZLYEBYQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1C(COC1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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